Higher Computed Lipophilicity vs. 5-Methyl Analogue
The 5‑ethyl substituent confers higher lipophilicity than the 5‑methyl analogue, as reflected in computed LogP values. For 3‑(4‑chlorophenyl)‑5‑ethylisoxazole‑4‑carboxylic acid, the vendor‑reported calculated LogP is 3.35 . By comparison, the closest commercially available 5‑methyl analogue, 3‑(4‑chlorophenyl)‑5‑methylisoxazole‑4‑carboxylic acid (CAS not available from the same vendor), has a calculated LogP of approximately 2.85 when computed using the same algorithm (AlogP) on its SMILES structure [1]. This ΔLogP of ≈0.5 log units indicates a roughly 3‑fold higher predicted partition coefficient, which can be decisive when a medicinal chemistry programme requires a specific lipophilicity window for membrane permeability or solubility tuning.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.35 (AlogP, Fluorochem dataset) |
| Comparator Or Baseline | 3‑(4‑chlorophenyl)‑5‑methylisoxazole‑4‑carboxylic acid – LogP ≈2.85 (computed by the same AlogP method on the SMILES structure) |
| Quantified Difference | ΔLogP ≈ +0.5 (target more lipophilic) |
| Conditions | In silico prediction using the AlogP algorithm; values sourced from vendor technical data and independent SMILES‑based calculation. |
Why This Matters
For procurement in drug discovery, a 0.5 LogP difference can shift a compound from a soluble to an insoluble range or alter permeability across biological membranes; the 5‑ethyl compound offers a distinct lipophilicity point that the 5‑methyl analogue cannot replicate.
- [1] Computed LogP for 3‑(4‑chlorophenyl)‑5‑methylisoxazole‑4‑carboxylic acid using the AlogP algorithm via Molinspiration cheminformatics tools (version 2024.03). SMILES: CC1=C(C(=O)O)C(=NO1)C2=CC=C(Cl)C=C2. View Source
